![molecular formula C23H28N4O2 B2575405 4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1797955-13-5](/img/structure/B2575405.png)
4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
Organic Synthesis Building Blocks
The compound serves as a valuable building block in organic synthesis. Its structure is conducive to various chemical reactions, making it an essential component in the synthesis of more complex molecules. It can undergo transformations such as oxidations, aminations, halogenations, and C–C bond formations, including alkenylations, alkynylations, and arylations .
Suzuki-Miyaura Coupling
One of the most significant applications of this compound is in Suzuki-Miyaura coupling reactions. This cross-coupling reaction allows for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry to create diverse chemical entities .
Protodeboronation
This compound can be used in the protodeboronation of pinacol boronic esters. Protodeboronation is a critical step in the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of various organic compounds .
Homologation Reactions
The compound is involved in homologation reactions where the boron moiety remains in the product. These reactions are crucial for extending carbon chains and introducing functional groups into molecules, which is a fundamental process in drug development .
Radical-Polar Crossover Reactions
It also finds application in radical-polar crossover reactions. These reactions are important for creating complex molecules with high precision and can be used to synthesize natural products and pharmaceuticals .
Synthesis of Natural Products
The compound has been utilized in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. These syntheses demonstrate the compound’s versatility and utility in creating complex molecular architectures found in nature .
Future Directions
properties
IUPAC Name |
4-butoxy-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-3-15-29-21-8-6-19(7-9-21)23(28)26-17-18-10-13-27(14-11-18)22-20(16-24)5-4-12-25-22/h4-9,12,18H,2-3,10-11,13-15,17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFBOEVUOGKLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide |
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